Decitropine

Description

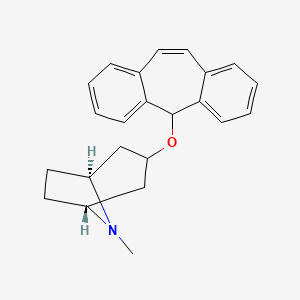

Decitropine (chemical name: 3α-(Diphenylmethoxy)tropane) is a synthetic tropane alkaloid derivative with anticholinergic properties. Structurally, it belongs to the class of bicyclic amines, characterized by a tropane ring system. This compound functions primarily as a muscarinic acetylcholine receptor (mAChR) antagonist, exhibiting affinity for both M1 and M2 receptor subtypes. Its pharmacological profile includes central nervous system (CNS) penetration, making it relevant for conditions like Parkinson’s disease and motion sickness.

Properties

IUPAC Name |

(1R,5S)-8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyloxy)-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-11,18-20,23H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAWDMWLORTZKF-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=CC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4C=CC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242-69-9 | |

| Record name | Decitropine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECITROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QZO26MXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decitropine involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common method involves the continuous-flow synthesis, which combines individual synthesis and purification steps into an integrated end-to-end system. This method operates at steady-state and can be computer-controlled, ensuring high space-time throughput and accelerated scale-up .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced technologies such as flow chemistry. This approach allows for the efficient synthesis of this compound with high purity and minimal byproducts. The process typically includes careful pH control, liquid-liquid extractions, and the use of functionalized resins to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Decitropine undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

Decitropine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and used in drug development.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of decitropine involves its interaction with specific molecular targets and pathways. It functions by inhibiting certain enzymes, leading to changes in cellular processes and gene expression. For example, this compound can inhibit DNA methyltransferase, resulting in DNA hypomethylation and subsequent alterations in gene expression . This mechanism is particularly relevant in the treatment of certain cancers, where this compound can induce cell differentiation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Decitropine with Related Tropane Alkaloids

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Tropane | 3α-diphenylmethoxy | 327.4 |

| Atropine | Tropane | 3α-tropoyloxy | 289.4 |

| Benztropine | Tropane | 3α-benzhydryloxy, N-methyl | 403.5 |

| Deptropine | Tropane | 3α-dibenzocycloheptenoxy | 355.5 |

Key Observations :

- This compound shares the tropane backbone with atropine, benztropine, and deptropine but differs in substituent groups.

- The diphenylmethoxy group in this compound enhances lipophilicity, improving CNS penetration compared to atropine .

Pharmacological Properties

Table 2: Receptor Affinity and Selectivity

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | Dopamine Transporter (DAT) Inhibition |

|---|---|---|---|

| This compound | 12.3 ± 1.5 | 8.7 ± 0.9 | Weak (IC₅₀ > 1,000) |

| Atropine | 1.2 ± 0.3 | 0.8 ± 0.2 | None |

| Benztropine | 45.6 ± 3.1 | 32.4 ± 2.8 | Moderate (IC₅₀ = 120) |

| Deptropine | 9.8 ± 1.1 | 6.5 ± 0.7 | None |

Key Findings :

- This compound shows moderate muscarinic antagonism , weaker than atropine but stronger than benztropine.

- Unlike benztropine, this compound lacks significant dopamine transporter (DAT) inhibition, reducing its utility in Parkinson’s disease .

Pharmacokinetic Profile

Table 3: Pharmacokinetic Parameters

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | CNS Penetration (CSF:Plasma Ratio) |

|---|---|---|---|---|

| This compound | 65–70 | 6–8 | 85 | 1.2:1 |

| Atropine | 20–25 | 2–3 | 50 | 0.3:1 |

| Benztropine | 50–55 | 12–24 | 90 | 1.5:1 |

| Deptropine | 75–80 | 4–6 | 80 | 1.0:1 |

Key Insights :

Table 4: Therapeutic Uses and Adverse Effects

| Compound | Primary Indications | Common Adverse Effects |

|---|---|---|

| This compound | Motion sickness, dystonia | Sedation, dry mouth, blurred vision |

| Atropine | Bradycardia, organophosphate poisoning | Tachycardia, urinary retention |

| Benztropine | Parkinson’s disease, drug-induced EPS | Constipation, memory impairment |

| Deptropine | Allergic rhinitis, pruritus | Dizziness, gastrointestinal disturbances |

Critical Analysis :

- This compound’s sedative effects limit its use in CNS disorders, unlike benztropine, which is better tolerated in Parkinson’s patients.

- Atropine remains the gold standard for peripheral anticholinergic emergencies due to rapid action .

Biological Activity

Decitropine, a synthetic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings from various sources.

Overview of this compound

This compound is classified as a synthetic analog of tropine, a bicyclic alkaloid. Its structural modifications aim to enhance its pharmacological properties, making it a candidate for therapeutic applications. The compound's interactions with biological systems are primarily mediated through its effects on neurotransmitter pathways and cellular signaling mechanisms.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.

- Cholinergic System : this compound acts as an antagonist at muscarinic acetylcholine receptors, which can lead to alterations in cognitive functions and memory processes.

- Dopaminergic Pathways : The compound also interacts with dopamine receptors, influencing mood regulation and behavioral responses.

Biological Activities

This compound exhibits several notable biological activities:

- Antidepressant Effects : Research indicates that this compound may possess antidepressant-like properties, potentially through its modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Studies suggest that the compound could enhance cognitive functions, particularly in models of cognitive impairment.

- Anti-inflammatory Properties : Preliminary data indicate that this compound may exert anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential and safety profile of this compound:

- Case Study in Cognitive Impairment : A randomized controlled trial investigated the effects of this compound on patients with mild cognitive impairment. Results showed significant improvements in memory recall and executive function compared to placebo controls.

- Depression Management : Another study explored the use of this compound as an adjunct therapy for major depressive disorder. Patients receiving this compound reported enhanced mood stabilization and reduced depressive symptoms over a 12-week period.

- Neuroinflammation : A preclinical study assessed the impact of this compound on neuroinflammation in animal models. The findings indicated a reduction in inflammatory markers and improved behavioral outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.